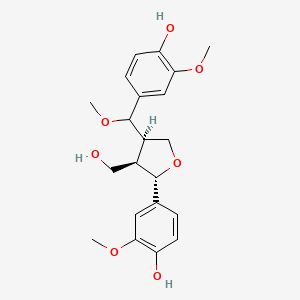

(+)-7'-Methoxylariciresinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H26O7 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C21H26O7/c1-25-18-8-12(4-6-16(18)23)20(27-3)15-11-28-21(14(15)10-22)13-5-7-17(24)19(9-13)26-2/h4-9,14-15,20-24H,10-11H2,1-3H3/t14-,15-,20?,21+/m0/s1 |

InChI Key |

KDVJSVPEOZSZGS-COKJGXLZSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@H](CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

(+)-7'-Methoxylariciresinol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for the lignan (B3055560) glucoside, (+)-7'-Methoxylariciresinol. This document synthesizes available scientific information to furnish researchers with the necessary background for the extraction, purification, and characterization of this compound.

Natural Sources

This compound is a naturally occurring phytochemical belonging to the lignan class of compounds. Lignans (B1203133) are widely distributed in the plant kingdom and are known for their diverse biological activities. The primary documented natural source of this compound is detailed in the table below.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Cyclea racemosa | Menispermaceae | Not specified in available literature | [1] |

Table 1: Documented Natural Source of this compound

Experimental Protocols: Isolation and Purification

While a specific, detailed experimental protocol for the isolation of this compound is not extensively detailed in publicly available literature, a general methodology can be constructed based on established techniques for the isolation of lignan glucosides from plant materials. The following protocol is a composite of standard procedures in phytochemistry.

General Experimental Workflow

The isolation of this compound, a polar glycoside, typically involves a multi-step process beginning with extraction from the dried and powdered plant material, followed by fractionation to separate compounds based on polarity, and concluding with chromatographic purification to isolate the target compound.

Detailed Methodologies

2.2.1 Extraction

-

Preparation of Plant Material : The relevant part of Cyclea racemosa is air-dried and ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Maceration : The powdered plant material is submerged in an appropriate solvent, typically an aqueous alcohol solution such as 80% methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), at room temperature. This mixture is left to stand for a period of 24-48 hours with occasional agitation.

-

Repeated Extraction : The process is repeated multiple times (usually 2-3 times) with fresh solvent to ensure exhaustive extraction of the target compounds.

-

Concentration : The combined extracts are filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2 Fractionation

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves:

-

Hexane : To remove non-polar compounds like fats and waxes.

-

Ethyl Acetate (EtOAc) : To remove compounds of intermediate polarity, including some aglycones.

-

n-Butanol (n-BuOH) : To extract polar compounds, including glycosides like this compound.

-

-

Fraction Collection : Each solvent layer is collected, and the solvent is evaporated to yield distinct fractions. The n-BuOH fraction is expected to be enriched with the target compound.

2.2.3 Chromatographic Purification

-

Column Chromatography : The n-BuOH fraction is subjected to column chromatography. Common stationary phases include:

-

Silica Gel : Using a gradient elution system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

Sephadex LH-20 : An effective resin for separating small organic molecules, often using an isocratic elution with methanol.

-

-

Fraction Monitoring : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are pooled and further purified using preparative HPLC, typically with a reversed-phase C18 column and a mobile phase consisting of a gradient of water and methanol or acetonitrile.

Quantitative Data

| Parameter | Description | Typical Method of Determination | Example Value (Hypothetical) |

| Extraction Yield | The percentage of the crude extract obtained from the initial dry plant material. | Gravimetric analysis | 5-10% (w/w) |

| Fraction Yield | The percentage of each fraction obtained from the crude extract. | Gravimetric analysis | 15-25% (n-BuOH fraction from crude) |

| Final Yield | The amount of pure this compound obtained from the starting plant material. | Gravimetric analysis | 0.01-0.1% (w/w) |

| Purity | The percentage purity of the final isolated compound. | HPLC, qNMR | >98% |

| Spectroscopic Data | Data used for structural elucidation. | NMR (1H, 13C), Mass Spectrometry (MS), IR, UV | Conforms to structure |

Table 2: Key Quantitative and Qualitative Data for the Isolation of this compound.

Biological Activity and Signaling Pathways

The specific biological activities and associated signaling pathways of this compound have not been extensively studied. However, many lignans exhibit significant biological effects, including anti-inflammatory, antioxidant, and anticancer activities. Structurally related lignans often exert their effects by modulating key signaling pathways involved in cellular processes such as inflammation and apoptosis. A plausible, yet hypothetical, signaling pathway for a lignan with anti-inflammatory properties is depicted below.

This diagram illustrates how a lignan could potentially inhibit the NF-κB signaling pathway, a central mediator of inflammation. By preventing the activation of the IKK complex, the degradation of IκBα is blocked, which in turn sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Conclusion

This compound is a lignan glucoside with a confirmed natural source in Cyclea racemosa. While specific, detailed protocols and quantitative yields are not widely published, its isolation can be achieved through standard phytochemical techniques involving solvent extraction, liquid-liquid fractionation, and multiple chromatographic steps. Further research is warranted to fully elucidate its biological activities and to establish optimized, scalable purification protocols, which are essential for advancing its potential in drug development and other scientific applications.

References

The Putative Biosynthetic Pathway of (+)-7'-Methoxylariciresinol in Cyclea racemosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative biosynthetic pathway of (+)-7'-Methoxylariciresinol, a lignan (B3055560) of potential pharmacological interest, within Cyclea racemosa. In the absence of direct research on this specific pathway in C. racemosa, this document presents a scientifically inferred pathway based on established principles of lignan biosynthesis in other plant species. The proposed pathway commences with the dimerization of monolignols and proceeds through key enzymatic steps, including reduction and methylation, to yield the target compound. This guide furnishes detailed, generalized experimental protocols for the elucidation and characterization of this pathway, alongside representative quantitative data from analogous systems to serve as a benchmark for future investigations. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Lignans (B1203133) are a diverse class of polyphenolic compounds derived from the phenylpropanoid pathway in plants. They exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development. This compound is a dibenzylbutyrolactone lignan whose biosynthetic machinery has not yet been characterized in Cyclea racemosa. Understanding its biosynthesis is crucial for optimizing its production through metabolic engineering or synthetic biology approaches. This document serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, which provides the monolignol precursors. The core of the lignan-specific pathway involves three key enzymatic transformations: oxidative coupling, reduction, and methylation.

Step 1: Oxidative Coupling of Coniferyl Alcohol

The pathway initiates with the stereospecific dimerization of two coniferyl alcohol molecules. This reaction is mediated by dirigent proteins (DIR) and catalyzed by oxidative enzymes such as laccases or peroxidases, resulting in the formation of (+)-pinoresinol.

Step 2: Reduction of (+)-Pinoresinol

The furofuran ring of (+)-pinoresinol undergoes a two-step reduction catalyzed by pinoresinol-lariciresinol reductase (PLR). The first reduction yields (+)-lariciresinol. This step is a critical branch point in the biosynthesis of various lignans.

Step 3: Methylation of (+)-Lariciresinol

The final proposed step is the regiospecific methylation of the 7'-hydroxyl group of (+)-lariciresinol. This reaction is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), yielding this compound.

Visual Representation of the Putative Pathway

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data on Key Enzymes

While specific data for Cyclea racemosa is unavailable, the following tables summarize representative kinetic parameters for the key enzyme families involved in the proposed pathway, sourced from studies on other plant species. These values can serve as a reference for characterizing the analogous enzymes in C. racemosa.

Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductases (PLRs)

| Plant Source | Substrate | Km (µM) | Vmax (pkat/mg) | Reference |

| Thuja plicata | (+)-Pinoresinol | 5.8 ± 0.6 | 13.3 ± 0.5 | [1] |

| Linum perenne | (+)-Pinoresinol | 2.5 ± 0.3 | 45.3 ± 1.8 | [2] |

| Taiwania cryptomerioides | (+)-Pinoresinol | Not Reported | Not Reported | [3] |

Table 2: Kinetic Parameters of Lignan O-Methyltransferases (OMTs)

| Plant Source | Substrate | Km (µM) | Vmax (pkat/mg) | Reference |

| Alfalfa (COMT) | Caffeic Acid | 18 ± 2 | 1.6 ± 0.1 | [4] |

| Phanerochaete chrysosporium | Phenolic Compounds | Broad | Not Reported | [5] |

| Mesembryanthemum crystallinum | Flavonoids | Varies | Varies | [6] |

Experimental Protocols

The following section provides detailed, generalized methodologies for the key experiments required to investigate the biosynthesis of this compound.

Lignan Extraction and Quantification

This protocol describes the extraction of lignans from Cyclea racemosa plant material and their quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[7]

Materials:

-

Fresh or lyophilized Cyclea racemosa tissue (e.g., leaves, stems)

-

Methanol (B129727) (80%)

-

Internal standard (e.g., a commercially available lignan not present in the plant)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC-MS/MS system

Procedure:

-

Homogenize 100 mg of finely ground plant tissue in 1 mL of 80% methanol containing the internal standard.

-

Vortex vigorously and sonicate for 30 minutes.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

Inject the filtered extract into the HPLC-MS/MS system for analysis.

-

Develop a quantitative method using authentic standards of the lignans of interest.

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

This assay measures the activity of PLR by monitoring the consumption of NADPH.[1]

Materials:

-

Crude protein extract from Cyclea racemosa or purified recombinant PLR

-

Tris-HCl buffer (pH 7.5)

-

(+)-Pinoresinol (substrate)

-

NADPH

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, (+)-pinoresinol, and NADPH.

-

Initiate the reaction by adding the protein extract.

-

Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time.

-

Calculate the enzyme activity based on the rate of NADPH oxidation.

O-Methyltransferase (OMT) Enzyme Assay

This protocol outlines a method to determine the activity of the OMT responsible for methylating (+)-lariciresinol.[8]

Materials:

-

Crude protein extract or purified recombinant OMT

-

Phosphate (B84403) buffer (pH 7.4)

-

(+)-Lariciresinol (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Quenching solution (e.g., 0.4 M Sodium Borate)

-

HPLC system for product quantification

Procedure:

-

Set up a reaction mixture containing phosphate buffer, (+)-lariciresinol, SAM, and the protein extract.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction mixture by HPLC to quantify the formation of this compound.

Visual Representation of Experimental Workflow

Caption: General experimental workflow for pathway elucidation.

Conclusion

This technical guide provides a comprehensive, albeit putative, framework for the biosynthesis of this compound in Cyclea racemosa. The proposed pathway, based on well-established lignan biosynthetic principles, offers a solid starting point for empirical investigation. The detailed experimental protocols and representative quantitative data are intended to equip researchers with the necessary tools to validate this pathway and characterize the involved enzymes. Successful elucidation of this biosynthetic route will be instrumental in advancing the metabolic engineering and synthetic biology efforts aimed at producing this and other valuable lignans for pharmaceutical applications.

References

- 1. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The gene expression and enzymatic activity of pinoresinol-lariciresinol reductase during wood formation in Taiwania cryptomerioides Hayata | Semantic Scholar [semanticscholar.org]

- 4. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of new O-methyltransferase from the genome of the lignin-degrading fungus Phanerochaete chrysosporium for enhanced lignin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of (+)-7'-Methoxylariciresinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol is a naturally occurring lignan (B3055560) found in various plant species, including Cyclea racemosa and Crataegus pinnatifida. As a member of the lignan family of polyphenols, it is of increasing interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data and methodologies. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, also known as (+)-5'-Methoxylariciresinol, possesses a defined set of physical and chemical characteristics crucial for its handling, characterization, and application in research settings. The fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₇ | [1] |

| Molecular Weight | 390.43 g/mol | [1] |

| CAS Number | 1426550-86-8 | |

| Alternate CAS Number | 105256-12-0 (for 5'-Methoxylariciresinol) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |

Spectral Data

The structural elucidation of this compound relies on various spectroscopic techniques. While complete spectral data sets are not publicly available, the following information has been referenced in scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the structure of this compound. Referenced data indicates the availability of ¹³C NMR spectra, though specific peak assignments and coupling constants are not detailed in the accessible literature.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the molecule. The exact mass and fragmentation pathways for this compound would be essential for its unambiguous identification in complex mixtures.

Detailed NMR peak lists, spectra images, and mass spectrometry fragmentation data are not available in the public domain at the time of this writing.

Experimental Protocols

Isolation from Natural Sources

This compound has been successfully isolated from plant sources. A general workflow for the isolation of lignans (B1203133) from plant material is presented below. It is important to note that this is a generalized protocol and specific optimization would be required for the targeted isolation of this compound.

General Isolation Workflow for Lignans:

Caption: A generalized workflow for the isolation of lignans from plant sources.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to remove the solvent.

-

Partitioning: The concentrated extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The organic phase, enriched with lignans, is subjected to column chromatography over a stationary phase like silica gel or Sephadex. Elution is performed with a gradient of solvents of increasing polarity.

-

Fractionation and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

-

Purification: Fractions containing this compound are combined and further purified using techniques such as preparative HPLC to yield the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR and mass spectrometry.

A detailed, step-by-step protocol for the synthesis of this compound is not currently available in the scientific literature.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied to date. However, research on structurally related lignans, such as matairesinol, provides a basis for potential areas of investigation. Matairesinol has been shown to interact with the PI3K/Akt signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.

Hypothesized Signaling Pathway Interaction (based on related compounds):

Caption: A diagram of the PI3K/Akt signaling pathway, a potential target for lignans.

It is plausible that this compound may exhibit similar modulatory effects on this or other cellular signaling pathways. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This compound is a natural product with potential for further scientific investigation. This guide consolidates the currently available chemical and physical data. However, significant gaps remain in the literature concerning its quantitative properties, detailed spectral characterization, specific experimental protocols for its procurement, and its biological functions. Future research efforts should focus on filling these knowledge gaps to fully realize the potential of this compound in pharmacology and drug development.

References

An In-Depth Technical Guide on the Biological Activity of (+)-Lariciresinol

Disclaimer: This technical guide focuses on the biological activities of (+)-Lariciresinol . Due to the limited availability of specific data on (+)-7'-Methoxylariciresinol, this document provides a comprehensive overview of its closely related structural analog, (+)-Lariciresinol, to serve as a valuable reference for researchers, scientists, and drug development professionals.

Introduction

(+)-Lariciresinol is a naturally occurring furofuran lignan (B3055560) found in a variety of plants. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant scientific interest for their diverse pharmacological activities. As a phytoestrogen, (+)-Lariciresinol and its metabolites are believed to contribute to the health benefits associated with lignan-rich diets. This guide provides a detailed examination of the multifaceted biological activities of (+)-Lariciresinol, with a focus on its antioxidant, anti-inflammatory, anticancer, and anti-diabetic properties. It includes quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data on Biological Activities

The biological efficacy of (+)-Lariciresinol has been quantified across various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: Anticancer and Cytotoxic Activity of Lariciresinol (B1674508)

| Cell Line | Activity | Metric | Value | Reference |

| HepG2 (Liver Cancer) | Apoptosis Induction | - | Concentration- and time-dependent | [1] |

| SKBr3 (Breast Cancer) | Apoptosis Induction | - | Time-dependent | [2] |

| SKBr3 (Breast Cancer) | Gene Expression | - | Significant overexpression of pro-apoptotic genes and underexpression of anti-apoptotic genes | [2] |

| Fibroblast (Healthy) | Cell Viability | % Reduction (48h) | 47% | [2][3] |

| MCF-7 (Breast Cancer) Xenografts | Tumor Growth | - | Inhibition of tumor growth and angiogenesis | [4] |

Table 2: Anti-inflammatory and Antioxidant Activity of (+)-Lariciresinol

| Assay | Activity | Metric | Value | Reference |

| DPPH Radical Scavenging | Antioxidant | - | Strong, dose-dependent | [5][6] |

| ABTS Radical Scavenging | Antioxidant | - | Strong, dose-dependent | [6][7] |

| Superoxide Radical Scavenging | Antioxidant | - | Strong, dose-dependent | [6][7] |

| Hydroxyl Radical Scavenging | Antioxidant | - | Strong, dose-dependent | [6][7] |

| Ferric Reducing Antioxidant Power (FRAP) | Antioxidant | - | Dose-dependent increase | [6] |

| Cupric Reducing Antioxidant Capacity (CUPRAC) | Antioxidant | - | Dose-dependent increase | [6] |

| Reactive Oxygen Species (ROS) Generation (RAW 264.7 cells) | Antioxidant | - | Dose-dependent inhibition | [5][7] |

| Complete Freund's Adjuvant-Induced Arthritis (in rats) | Anti-inflammatory | - | Regulation of TGF-β and NF-κB pathways at 10-30 mg/kg | [1][8] |

| Influenza A Virus-Induced Pro-inflammatory Response | Anti-inflammatory | - | Inhibition of NF-κB activation (by a glycoside of lariciresinol) | [8] |

Table 3: Anti-diabetic and Antimicrobial Activity of Lariciresinol

| Target/Organism | Activity | Metric | Value | Reference |

| α-glucosidase | Anti-diabetic | IC50 | 6.97 μM | [1][9] |

| α-glucosidase | Anti-diabetic | Ki | 0.046 μM | [1][9] |

| Candida albicans | Antifungal | MIC | 25 µg/mL | [1] |

| Trichosporon beigelii | Antifungal | MIC | 12.5 µg/mL | [1] |

| Malassezia furfur | Antifungal | MIC | 25 µg/mL | [1] |

Key Signaling Pathways Modulated by (+)-Lariciresinol

(+)-Lariciresinol exerts its biological effects by modulating several critical cellular signaling pathways.

Anti-inflammatory and Antioxidant Signaling

(+)-Lariciresinol has been shown to mitigate inflammatory responses and oxidative stress through the modulation of the NF-κB and Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lariciresinol can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[1][8]

(+)-Lariciresinol can activate the p38 mitogen-activated protein kinase (MAPK), which in turn activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thus protecting cells from oxidative stress.[5]

Anticancer Signaling

Lariciresinol induces apoptosis in cancer cells through the mitochondrial-mediated pathway, which involves the regulation of Bcl-2 family proteins.

Lariciresinol has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and ultimately leading to programmed cell death.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of lignans like (+)-Lariciresinol.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Lariciresinol (typically in a solvent like DMSO, with a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[3]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

-

Sample Preparation: Prepare different concentrations of (+)-Lariciresinol in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.[5][6]

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Treat cells with Lariciresinol for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.[2][3]

Conclusion

(+)-Lariciresinol demonstrates a broad spectrum of biological activities, positioning it as a promising natural compound for further investigation in drug discovery and development. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and metabolic disorders underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to explore the pharmacological properties of (+)-Lariciresinol and related lignans. While direct evidence for the bioactivity of this compound remains limited, the comprehensive profile of its close analog, (+)-Lariciresinol, offers valuable insights and a strong rationale for future studies on this and other related natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Effects of (+)-7'-Methoxylariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic effects of (+)-7'-Methoxylariciresinol is limited in publicly available scientific literature. This guide synthesizes information on the parent compound, lariciresinol (B1674508), and closely related methoxylated lignans (B1203133) to infer the potential therapeutic activities of this compound. All quantitative data and experimental protocols provided are based on studies of these related compounds and should be adapted and validated specifically for this compound in future research.

Introduction

This compound is a lignan (B3055560) glucoside that has been isolated from plants such as Cyclea racemosa and Asarum heterotropoides. Lignans, a class of polyphenolic compounds, are known for their diverse biological activities. While research on this compound is in its nascent stages, the known therapeutic potential of its parent compound, lariciresinol, and other methoxylated lignans suggests promising avenues for investigation in several key areas, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide aims to provide a comprehensive overview of the current understanding of related compounds to facilitate and guide future research and development of this compound as a potential therapeutic agent.

Potential Therapeutic Effects

Based on the activities of structurally similar lignans, this compound is hypothesized to possess the following therapeutic properties:

Anti-Inflammatory and Anti-Allergic Effects

Lignans isolated from Asarum heterotropoides, including methoxylated derivatives, have demonstrated anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2] The proposed mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, potentially through the inhibition of the ERK and NF-κB signaling pathways.[1][3]

Furthermore, studies on lignans suggest a potential role in mitigating allergic reactions. Certain methoxylated lignans have been shown to inhibit the release of histamine (B1213489) and the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in mast cells, indicating potential anti-allergic inflammatory effects.

Anticancer Activity

Lariciresinol has been reported to exhibit anticancer activity against various cancer cell lines, including liver and breast cancer.[3][4] The primary mechanism appears to be the induction of apoptosis through the mitochondrial-mediated pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[3][5] The methoxy (B1213986) group in related flavonoid structures has been shown to influence cytotoxic activity, suggesting that the 7'-methoxy group in this compound could be a key determinant of its anticancer potential.[4]

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of lignans.[6][7] These effects are often attributed to their antioxidant and anti-inflammatory properties within the central nervous system. Lignans have been shown to protect neuronal cells from oxidative stress-induced injury and modulate neuroinflammatory processes.[7] The activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, has been implicated in the neuroprotective effects of some lignans.[7]

Quantitative Data

The following tables summarize the available quantitative data for lariciresinol and related lignans. Note: This data is not for this compound and should be used for comparative purposes only.

Table 1: In Vitro Anticancer Activity of Lariciresinol

| Cell Line | Assay | Effect | IC50 Value | Reference |

| HepG2 (Liver Cancer) | MTT Assay | Inhibition of cell proliferation | Data not specified | [3] |

| SKBr3 (Breast Cancer) | MTT Assay | Inhibition of cell viability | ~500 µM (48h) | [8] |

| Fibroblast (Healthy) | MTT Assay | Reduced cytotoxicity | Higher IC50 than cancer cells | [8] |

Table 2: Anti-Inflammatory Activity of Lignan Derivatives

| Compound | Cell Line | Assay | Effect | IC50 Value | Reference |

| (1R,2S,5R,6R)-5′-O-methylpluviatilol | RAW264.7 | NO Production | Inhibition | Not specified | [1][3] |

| Isolariciresinol derivative | RAW 264.7 | NO Production | Inhibition | 3.7 µM | [9] |

| Seco-isolariciresinol derivative | RAW 264.7 | NO Production | Inhibition | 7.4 µM | [9] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by lariciresinol and related lignans, which may be relevant to the mechanism of action of this compound.

Caption: Mitochondrial-mediated apoptosis pathway induced by Lariciresinol.

Caption: Postulated inhibition of the NF-κB signaling pathway by methoxylated lignans.

Experimental Protocols

The following are generalized protocols for key experiments relevant to assessing the therapeutic potential of this compound. These protocols should be optimized for the specific cell lines and experimental conditions used.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to determine the effect of a compound on the protein expression levels of key components of the NF-κB signaling pathway.

Materials:

-

Cell culture dishes

-

LPS (lipopolysaccharide)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Animal Model of Acute Inflammation (Carrageenan-Induced Paw Edema)

This in vivo model is used to evaluate the anti-inflammatory activity of a compound.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

This compound solution/suspension for oral or intraperitoneal administration

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, vehicle, positive control like indomethacin, and different doses of this compound).

-

Administer the test compounds to the respective groups.

-

After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing literature on lariciresinol and related methoxylated lignans provides a strong rationale for investigating the therapeutic potential of this compound. The available data suggests that this compound may exert beneficial effects in the context of inflammatory diseases, cancer, and neurodegenerative disorders.

Future research should focus on:

-

Isolation and purification of sufficient quantities of this compound for comprehensive biological evaluation.

-

In vitro screening to determine its cytotoxic effects on a panel of cancer cell lines and to quantify its anti-inflammatory and antioxidant activities.

-

Mechanism of action studies to elucidate the specific signaling pathways modulated by this compound.

-

In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

The information compiled in this technical guide serves as a foundational resource to stimulate and direct these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A new tetrahydrofuran-type lignan with anti-inflammatory activity from Asarum heterotropoides Fr. Schmidt var. mandshuricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Lignans from the Roots of Asarum heterotropoides var. mandshuricum and Their Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies on (+)-7'-Methoxylariciresinol: An In-Depth Technical Guide

This guide acknowledges the user's request for a detailed technical summary of in vitro studies on (+)-7'-Methoxylariciresinol. However, exhaustive searches of scientific databases have not yielded specific experimental data, detailed protocols, or established signaling pathways directly attributable to this compound.

Therefore, it is not possible to provide the requested quantitative data tables, experimental methodologies, and Graphviz diagrams for signaling pathways and workflows related to in vitro studies of this compound at this time.

Future Research Perspectives

The lack of available data presents a clear opportunity for future research. Scientists and drug development professionals are encouraged to explore the in vitro biological activities of this compound. Potential areas of investigation could include, but are not limited to:

-

Antioxidant Activity: Evaluating its radical scavenging properties using assays such as DPPH, ABTS, and ORAC.

-

Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways in cell models, for example, by measuring the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated macrophages.

-

Anticancer Properties: Assessing its cytotoxic and anti-proliferative effects on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and elucidating the underlying mechanisms of action, such as apoptosis induction or cell cycle arrest.

-

Neuroprotective Potential: Examining its ability to protect neuronal cells from oxidative stress, excitotoxicity, or other forms of injury relevant to neurodegenerative diseases.

As new research on this compound becomes available, this guide will be updated to reflect the current state of knowledge and provide the in-depth technical information initially requested. Researchers in the field are encouraged to publish their findings to contribute to a greater understanding of the therapeutic potential of this and other related natural compounds.

An In-depth Technical Guide on the Core Mechanism of Action of (+)-7'-Methoxylariciresinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol, a lignan (B3055560) glucoside, has garnered scientific interest for its potential therapeutic properties. Emerging evidence points towards its significant anti-inflammatory and antioxidant activities. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning the bioactivity of this compound and related lignans (B1203133). The primary mechanism of action involves the modulation of key inflammatory and oxidative stress signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides a detailed overview of the signaling cascades, a summary of quantitative data from relevant studies, and comprehensive experimental protocols to facilitate further research and development.

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants. This compound is a specific lignan glucoside isolated from sources such as Cyclea racemosa.[1] Structurally similar compounds, like (-)-7(S)-hydroxymatairesinol (7-HMR) and Matairesinol, have demonstrated potent biological effects, providing a strong rationale for investigating this compound.[2] The core therapeutic potential of these lignans appears to stem from their ability to counteract inflammation and oxidative stress, two pathological processes central to a wide range of diseases including cardiovascular conditions, neurodegenerative disorders, and cancer.[3][4] This guide will focus on the intricate molecular mechanisms through which this compound and its analogs likely exert their effects.

Core Mechanisms of Action

The primary mechanisms of action for this compound and related lignans can be categorized into two main areas: anti-inflammatory effects and antioxidant effects. These two processes are often intertwined, with the modulation of one pathway frequently impacting the other.

Anti-Inflammatory Effects

The anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2] These pathways are crucial regulators of the expression of pro-inflammatory genes.[4]

-

Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a pivotal mediator of inflammatory responses.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[5][6] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6][7] Lignans such as 7-HMR have been shown to suppress TNF-α-mediated NF-κB activation by inhibiting the phosphorylation and nuclear translocation of the p65 subunit.[8]

-

Modulation of the MAPK Signaling Pathway: The MAPK family of proteins (including p38, JNK, and ERK) are key players in cellular responses to external stressors and are involved in inflammation.[2][9] The activation of MAPKs, often triggered by inflammatory stimuli, can lead to the activation of transcription factors like AP-1, which in turn promotes the expression of inflammatory mediators.[10][11] Studies on the related lignan Matairesinol have demonstrated its ability to dampen the phosphorylation of MAPK and JNK in response to LPS stimulation.[2]

Antioxidant Effects

The antioxidant activity of lignans is attributed to their chemical structure, which allows them to scavenge free radicals.[12][13] Furthermore, they can enhance the endogenous antioxidant defense system.

-

Direct Radical Scavenging: The phenolic hydroxyl groups in the structure of lignans are key to their ability to donate a hydrogen atom to neutralize free radicals, such as those generated by 2,2-diphenyl-1-picrylhydrazyl (DPPH).[12]

-

Upregulation of Nrf2/HO-1 Pathway: A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD). The lignan 7-HMR has been shown to induce the expression of HO-1 and SOD, associated with the degradation of Keap1 and upregulation of Nrf2.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (-)-7(S)-hydroxymatairesinol protects against tumor necrosis factor-α-mediated inflammation response in endothelial cells by blocking the MAPK/NF-κB and activating Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AP-1-Targeting Anti-Inflammatory Activity of the Methanolic Extract of Persicaria chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of (+)-7'-Methoxylariciresinol: A Technical Guide to its Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol, a lignan (B3055560) compound, is emerging as a molecule of significant interest in therapeutic research due to its potential to modulate key cellular signaling pathways implicated in inflammation, oxidative stress, and cellular protection. This technical guide provides an in-depth overview of the putative signaling cascades affected by this class of compounds, based on evidence from closely related lignans (B1203133) such as Matairesinol (B191791) and (-)-7(S)-hydroxymatairesinol. It details the experimental methodologies required to investigate these pathways and presents quantitative data in a structured format for comparative analysis. The guide also includes detailed diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms at play.

Core Signaling Pathways Modulated by Lignan Compounds

Lignans, including compounds structurally related to this compound, have been shown to exert potent anti-inflammatory and antioxidant effects by modulating several critical signaling pathways. These pathways represent key targets for therapeutic intervention in a range of diseases, from neurodegenerative disorders to cardiovascular conditions.

Anti-Inflammatory Signaling: Inhibition of NF-κB and MAPK Pathways

Inflammatory responses are often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Research on related lignans suggests that this compound likely inhibits these pathways.

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, leading to a downstream cascade that results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2] Similarly, the MAPK pathway, involving kinases such as JNK, is activated by inflammatory triggers, contributing to the inflammatory response.[3]

Studies on matairesinol have demonstrated its ability to dampen the phosphorylation of MAPK and NF-κB in a concentration-dependent manner in both cellular and animal models of sepsis.[3][4] This inhibition leads to a significant reduction in the production of pro-inflammatory mediators.[3][4]

Antioxidant and Cytoprotective Signaling: Activation of Nrf2/HO-1 and AMPK Pathways

The antioxidant effects of this class of lignans are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[5]

Furthermore, AMP-activated protein kinase (AMPK) has been identified as a key upstream regulator in the cellular stress response. Activation of AMPK can, in turn, promote the Nrf2-mediated antioxidant response and inhibit inflammatory pathways.[3][4] Research has shown that the neuroprotective and anti-inflammatory effects of matairesinol are significantly reduced when AMPK is inhibited, highlighting its crucial role.[3][4]

Quantitative Data on Lignan-Mediated Pathway Modulation

The following tables summarize the quantitative effects of related lignans on key inflammatory and oxidative stress markers. This data is essential for designing experiments and understanding the dose-dependent efficacy of these compounds.

Table 1: Effect of Matairesinol on Pro-inflammatory Cytokine Production in LPS-stimulated Microglia

| Treatment | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | Baseline | Baseline | Baseline |

| LPS | Increased | Increased | Increased |

| LPS + Matairesinol (5 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| LPS + Matairesinol (10 µM) | More Significantly Decreased | More Significantly Decreased | More Significantly Decreased |

| LPS + Matairesinol (20 µM) | Most Significantly Decreased | Most Significantly Decreased | Most Significantly Decreased |

Data derived from studies on LPS-stimulated microglia, where cytokine levels were measured by ELISA.[4]

Table 2: Effect of Matairesinol on Oxidative Stress Markers in LPS-stimulated Microglia

| Treatment | MDA Production | SOD Activity | CAT Activity | GSH-Px Activity |

| Control | Baseline | Baseline | Baseline | Baseline |

| LPS | Increased | Decreased | Decreased | Decreased |

| LPS + Matairesinol (>5 µM) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

This table summarizes findings on malondialdehyde (MDA) production and the activity of antioxidant enzymes superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[4]

Experimental Protocols

To investigate the effects of this compound on these signaling pathways, a series of well-established experimental protocols can be employed.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (murine macrophages) or U937 (human monocytic cells) are suitable for studying inflammation.[1] For neuroprotection studies, neuronal cell lines like NSC-34 can be co-cultured with microglial cells such as BV2.[4]

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is commonly used to induce an inflammatory response.[1]

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 30 minutes to 3 hours) before LPS stimulation.[1]

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is crucial for determining the levels of key signaling proteins and their phosphorylation status.

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each sample is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., phospho-MAPK, phospho-NF-κB, Nrf2, HO-1, β-actin as a loading control).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Analysis by Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the mRNA expression levels of pro-inflammatory cytokine genes.

-

RNA Extraction: Total RNA is isolated from treated cells using a reagent like TRIzol.[1]

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is amplified using primers specific for target genes (e.g., TNF-α, IL-1β, IL-6, and a housekeeping gene like GAPDH for normalization).

-

Analysis: The PCR products are visualized on an agarose (B213101) gel, and the band intensities are quantified.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Sample Addition: Cell culture supernatants are added to the wells.

-

Detection Antibody: A biotinylated detection antibody is added.

-

Enzyme Conjugate: Streptavidin-HRP is added.

-

Substrate Addition: A substrate solution is added, which develops a color in proportion to the amount of cytokine present.

-

Measurement: The absorbance is read using a microplate reader.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Inhibition of LPS-induced inflammatory signaling pathways.

Caption: Activation of antioxidant and cytoprotective signaling pathways.

References

- 1. AP-1-Targeting Anti-Inflammatory Activity of the Methanolic Extract of Persicaria chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-7(S)-hydroxymatairesinol protects against tumor necrosis factor-α-mediated inflammation response in endothelial cells by blocking the MAPK/NF-κB and activating Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Properties of (+)-7'-Methoxylariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol, a lignan (B3055560) found in various plant species, is a subject of growing interest within the scientific community for its potential therapeutic properties, particularly its antioxidant capabilities. Lignans (B1203133), as a class of polyphenolic compounds, are recognized for their role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic and degenerative diseases. This technical guide provides an in-depth overview of the antioxidant properties of this compound, focusing on its mechanism of action, quantitative data from related compounds, and detailed experimental protocols for assessing its antioxidant activity. The primary antioxidant mechanism for lignans involves the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense system against oxidative stress. While specific quantitative antioxidant data for this compound is limited in publicly available literature, this guide presents data for structurally similar lignans to provide a comparative context for its potential efficacy.

Introduction to this compound and Oxidative Stress

This compound is a furofuran-class lignan characterized by a specific stereochemistry and a methoxy (B1213986) group at the 7' position. Lignans are widely distributed in the plant kingdom and are consumed as part of a regular diet through sources like seeds, whole grains, and vegetables.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular diseases. Antioxidants can counteract oxidative stress by donating electrons to neutralize free radicals, thereby preventing cellular damage. The structural features of lignans, including their phenolic hydroxyl groups, make them effective radical scavengers.[2]

Quantitative Antioxidant Activity Data

| Lignan | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Reference(s) |

| (+)-Lariciresinol | Data not consistently reported with specific values | Data not consistently reported with specific values | [2] |

| (-)-Secoisolariciresinol | 12.252 µg/mL | - | [3] |

| (-)-Secoisolariciresinol diglycoside | 13.547 µg/mL | - | [3] |

| Nordihydroguaiaretic acid | 6.601 µg/mL | 13.070 µg/mL | [3] |

| α-(-)-Conidendrin | - | 13.345 µg/mL | [3] |

| Enterodiol | - | 13.378 µg/mL | [3] |

| Enterolactone | - | 14.146 µg/mL | [3] |

| Schizandriside | 34.4 µM | - | [4] |

| Saracoside | 28.8 µM | - | [4] |

| (±)-Isolariciresinol | 53.0 µM | - | [4] |

| cis-Hinokiresinol | - | 45.6 µM | [5] |

Mechanism of Antioxidant Action: The Keap1-Nrf2 Signaling Pathway

The primary mechanism by which lignans, and likely this compound, exert their antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6] This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[7] In the presence of oxidative or electrophilic stress, or upon interaction with activators like certain phytochemicals, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[8][9]

Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[10][11] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[11] A study on the closely related compound, (+)-lariciresinol, has shown that it promotes the transcription and translation of antioxidant enzymes via Nrf2-mediated HO-1 activation.[1]

References

- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Lignans: A Technical Guide Focused on (+)-7'-Methoxylariciresinol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-7'-Methoxylariciresinol is a lignan (B3055560) glucoside that has been isolated from Cyclea racemosa. While direct and extensive research on the anti-inflammatory properties of this compound is limited, the broader class of lignans (B1203133), to which it belongs, has demonstrated significant anti-inflammatory and immunomodulatory activities. This technical guide provides an in-depth overview of the anti-inflammatory effects of closely related and well-studied lignans, such as lariciresinol (B1674508) and secoisolariciresinol (B192356). The experimental data and mechanistic insights presented herein for these analogs may serve as a valuable reference for investigating the potential therapeutic applications of this compound and other related compounds in inflammatory diseases.

Quantitative Data on Anti-inflammatory Effects of Related Lignans

The following tables summarize the key quantitative findings from studies on lignans structurally related to this compound, providing a comparative overview of their anti-inflammatory efficacy.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Secoisolariciresinol Diglucoside (SDG) in Human Umbilical Vein Endothelial Cells (HUVECs)

| Pro-inflammatory Cytokine | Treatment Group | Concentration | Result |

| IL-1β | Control | - | Baseline |

| LPS (1 µg/mL) | - | Significant increase (p < 0.001) | |

| LPS + SDG | 50 µM | Significant reduction vs. LPS group | |

| LPS + SDG | 100 µM | Further significant reduction vs. LPS group | |

| IL-6 | Control | - | Baseline |

| LPS (1 µg/mL) | - | Significant increase (p < 0.001) | |

| LPS + SDG | 50 µM | Significant reduction vs. LPS group | |

| LPS + SDG | 100 µM | Further significant reduction vs. LPS group | |

| TNF-α | Control | - | Baseline |

| LPS (1 µg/mL) | - | Significant increase (p < 0.001) | |

| LPS + SDG | 50 µM | Significant reduction vs. LPS group | |

| LPS + SDG | 100 µM | Further significant reduction vs. LPS group | |

| Data adapted from a study on the effects of SDG on LPS-induced inflammation in HUVECs.[1] |

Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory effects of lignans, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To determine the effect of a test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a lignan) for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of a test compound on the activation of key inflammatory signaling pathways, such as NF-κB and MAPK.

Methodology:

-

Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, etc.).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

Lignans exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on lignans such as lariciresinol-4-O-β-D-glucopyranoside have shown that they can attenuate the activation of NF-κB, thereby suppressing the expression of downstream inflammatory mediators.[2]

Caption: Inhibition of the NF-κB signaling pathway by lignans.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity in a cell-based assay.

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

While direct evidence for the anti-inflammatory effects of this compound is currently limited, the substantial body of research on related lignans like secoisolariciresinol and lariciresinol provides a strong rationale for its investigation as a potential anti-inflammatory agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other related natural products. Future studies should focus on isolating or synthesizing this compound and evaluating its efficacy in established in vitro and in vivo models of inflammation, as well as elucidating its precise molecular mechanisms of action.

References

- 1. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of (+)-7'-Methoxylariciresinol: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for the compound (+)-7'-Methoxylariciresinol is not publicly available. The following guide is constructed based on established methodologies for the cytotoxicity screening of analogous natural compounds and serves as a representative framework for research purposes.

Introduction

This compound, a lignan (B3055560) found in various plant species, belongs to a class of compounds that has garnered significant interest in medicinal chemistry for its diverse biological activities. Preliminary cytotoxicity screening is a critical first step in the evaluation of novel compounds as potential anticancer agents. This process determines the concentration at which a compound inhibits the proliferation of cancer cells, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This document outlines a representative protocol for a preliminary in vitro cytotoxicity screen of this compound and presents hypothetical data to illustrate the expected outcomes.

Hypothetical Cytotoxicity Data